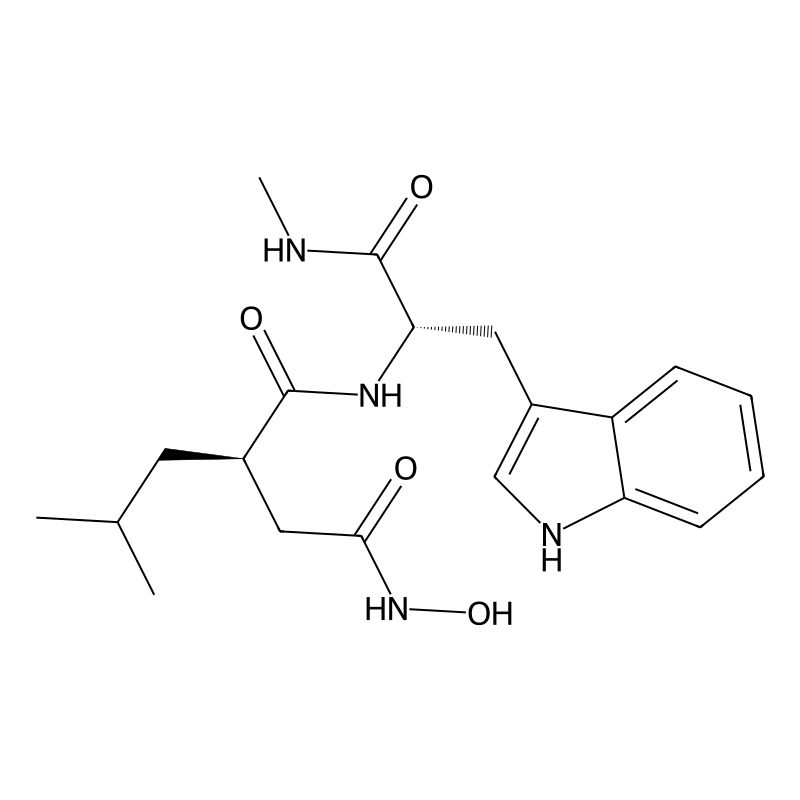Ilomastat

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Ilomastat is a medication that has been investigated for its potential to treat a variety of conditions by inhibiting the activity of enzymes called matrix metalloproteinases (MMPs) []. MMPs are involved in many cellular processes, including the breakdown of tissues, which can be harmful in some diseases.
Here are some areas of scientific research where Ilomastat has been explored:
Cancer
Ilomastat has been studied as a potential treatment for various cancers, with the idea that it could inhibit the growth and spread of tumors by blocking MMPs involved in these processes [].
Arthritis
MMPs are involved in the breakdown of cartilage in arthritis. Ilomastat has been investigated as a potential treatment to slow the progression of the disease [].
Cardiovascular disease
MMPs play a role in the development of atherosclerosis, a condition that can lead to heart attack and stroke. Ilomastat has been studied as a potential treatment to prevent or slow the progression of atherosclerosis [].
Other conditions
Ilomastat has also been investigated in other conditions, such as diabetic retinopathy, lung injury, and fibrosis [].
Ilomastat is a synthetic compound classified as a broad-spectrum matrix metalloproteinase inhibitor. It is primarily recognized for its ability to inhibit various matrix metalloproteinases, which are enzymes that degrade components of the extracellular matrix. The chemical structure of Ilomastat is characterized by a hydroxamic acid group, which forms a bidentate complex with the active site zinc of metalloproteinases, thereby inhibiting their activity. Its chemical formula is and it has an average molecular weight of approximately 388.46 g/mol .
The biological activity of Ilomastat is primarily linked to its role in inhibiting matrix metalloproteinases, which are implicated in various pathological processes, including tumor progression, inflammation, and tissue remodeling. Research has shown that Ilomastat can significantly reduce inflammation and fibrosis in models of radiation-induced lung injury by decreasing the expression and activity of matrix metalloproteinases such as MMP2 and MMP9 . Additionally, it has demonstrated potential in promoting healing processes in ocular tissues and reducing complications associated with surgical procedures .
Ilomastat has several applications in both research and clinical settings:
- Cancer Therapy: Due to its ability to inhibit tumor metastasis by blocking matrix degradation, Ilomastat is being investigated as a potential therapeutic agent in oncology.
- Ophthalmology: Clinical trials have explored its use in treating conditions such as corneal scarring and other ocular injuries without significant toxicity reported .
- Wound Healing: Its properties may enhance healing processes by modulating inflammatory responses and promoting tissue repair .
Studies have shown that Ilomastat interacts with various biological systems, particularly those involving inflammation and tissue remodeling. For instance, it has been found to modulate the expression levels of cytokines such as transforming growth factor-beta (TGF-β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in experimental models . These interactions underscore its potential therapeutic effects beyond mere protease inhibition.
Ilomastat belongs to a class of compounds known as matrix metalloproteinase inhibitors. Below is a comparison with some similar compounds:
Ilomastat's uniqueness lies in its broad-spectrum inhibition profile combined with specific applications in ocular medicine and wound healing, distinguishing it from other inhibitors that may be more selective or limited in their therapeutic scope.
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Hydrolases (EC3)
Metallo peptidases [EC:3.4.24.- 3.4.17.-]
MMP9 [HSA:4318] [KO:K01403]
Other CAS
Wikipedia
Dates
2: Parkinson G, Gaisford S, Ru Q, Lockwood A, Khalili A, Sheridan R, Khaw PT, Brocchini S, Fadda HM. Characterisation of ilomastat for prolonged ocular drug release. AAPS PharmSciTech. 2012 Dec;13(4):1063-72. doi: 10.1208/s12249-012-9832-1. Epub 2012 Aug 18. PubMed PMID: 22903888; PubMed Central PMCID: PMC3513442.
3: Senhao L, Dongqin Q. Preparation and in vitro evaluation of an ilomastat microemulsion gel by a self-microemulsifying system. Pharmazie. 2012 Feb;67(2):156-60. PubMed PMID: 22512086.
4: Yeh DY, Lin HI, Feng NH, Chen CF, Wang D, Wang NT. Matrix metalloprotease expressions in both reperfusion lung injury and oleic acid lung injury models and the protective effects of ilomastat. Transplant Proc. 2009 Jun;41(5):1508-11. doi: 10.1016/j.transproceed.2009.02.076. PubMed PMID: 19545667.
5: Wang YD, Wang W. Protective effect of ilomastat on trinitrobenzenesulfonic acid-induced ulcerative colitis in rats. World J Gastroenterol. 2008 Oct 7;14(37):5683-8. PubMed PMID: 18837084; PubMed Central PMCID: PMC2748202.
6: Ledour G, Moroy G, Rouffet M, Bourguet E, Guillaume D, Decarme M, Elmourabit H, Augé F, Alix AJ, Laronze JY, Bellon G, Hornebeck W, Sapi J. Introduction of the 4-(4-bromophenyl)benzenesulfonyl group to hydrazide analogs of Ilomastat leads to potent gelatinase B (MMP-9) inhibitors with improved selectivity. Bioorg Med Chem. 2008 Sep 15;16(18):8745-59. doi: 10.1016/j.bmc.2008.07.041. Epub 2008 Jul 20. PubMed PMID: 18782669.
7: Moroy G, Denhez C, El Mourabit H, Toribio A, Dassonville A, Decarme M, Renault JH, Mirand C, Bellon G, Sapi J, Alix AJ, Hornebeck W, Bourguet E. Simultaneous presence of unsaturation and long alkyl chain at P'1 of Ilomastat confers selectivity for gelatinase A (MMP-2) over gelatinase B (MMP-9) inhibition as shown by molecular modelling studies. Bioorg Med Chem. 2007 Jul 15;15(14):4753-66. Epub 2007 May 6. PubMed PMID: 17512742.
8: Kocer SS, Walker SG, Zerler B, Golub LM, Simon SR. Metalloproteinase inhibitors, nonantimicrobial chemically modified tetracyclines, and ilomastat block Bacillus anthracis lethal factor activity in viable cells. Infect Immun. 2005 Nov;73(11):7548-57. PubMed PMID: 16239558; PubMed Central PMCID: PMC1273843.
9: Wong TT, Mead AL, Khaw PT. Prolonged antiscarring effects of ilomastat and MMC after experimental glaucoma filtration surgery. Invest Ophthalmol Vis Sci. 2005 Jun;46(6):2018-22. PubMed PMID: 15914618.
10: Antonelli PJ, Schultz GS, Sundin DJ, Pemberton PA, Barr PJ. Protease inhibitors alpha1-antitrypsin and ilomastat are not ototoxic in the chinchilla. Laryngoscope. 2003 Oct;113(10):1764-9. PubMed PMID: 14520103.
11: Antonelli PJ, Schultz GS, Kim KM, Cantwell JS, Sundin DJ, Pemberton PA, Barr PJ. Alpha 1-antitrypsin and ilomastat inhibit inflammatory proteases present in human middle ear effusions. Laryngoscope. 2003 Aug;113(8):1347-51. PubMed PMID: 12897557.








